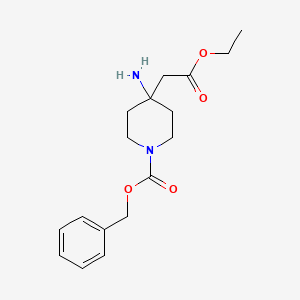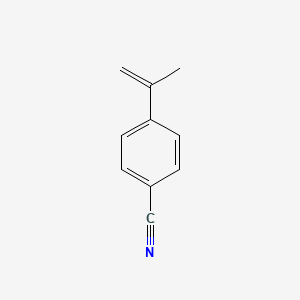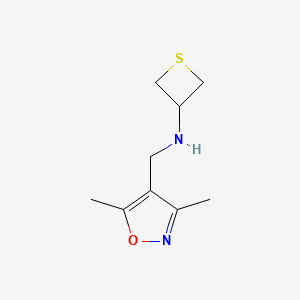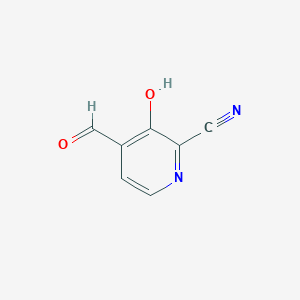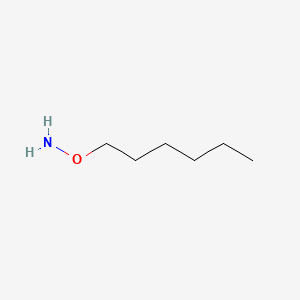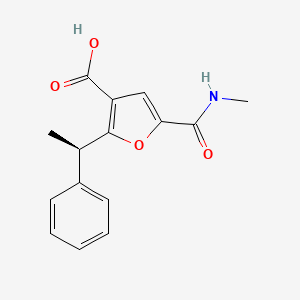![molecular formula C16H18N2O4S B12981755 (5S)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12981755.png)
(5S)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a complex organic compound with significant applications in medicinal chemistry. It is a derivative of the penicillin family, known for its broad-spectrum antibacterial properties. This compound is structurally characterized by a bicyclic ring system, which includes a beta-lactam ring fused to a thiazolidine ring, making it a crucial component in the synthesis of various antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-aminopenicillanic acid, a core structure in penicillin derivatives.
Acylation: The amino group of 6-aminopenicillanic acid is acylated with phenylacetic acid to form the phenylacetamido derivative.
Cyclization: The acylated product undergoes cyclization to form the bicyclic structure, incorporating the beta-lactam and thiazolidine rings.
Oxidation: The final step involves the oxidation of the thiazolidine ring to introduce the keto group at the 7-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Production of 6-aminopenicillanic acid through fermentation using Penicillium chrysogenum.
Chemical Modification: Subsequent chemical modifications, including acylation and cyclization, are carried out in large reactors under controlled conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as crystallization and chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5S)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The beta-lactam ring is susceptible to hydrolysis, leading to the formation of inactive penicilloic acid.
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides and sulfones.
Substitution: The phenylacetamido group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the beta-lactam ring.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can react with the phenylacetamido group under mild conditions.
Major Products Formed
Penicilloic Acid: Formed from the hydrolysis of the beta-lactam ring.
Sulfoxides and Sulfones: Formed from the oxidation of the thiazolidine ring.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
(5S)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of novel beta-lactam antibiotics.
Biology: Studied for its antibacterial activity against a wide range of gram-positive and gram-negative bacteria.
Medicine: Used in the development of antibiotics for treating bacterial infections.
Industry: Employed in the large-scale production of antibiotics and other pharmaceutical compounds.
Mechanism of Action
The antibacterial activity of (5S)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is primarily due to its ability to inhibit bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs) involved in the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. By binding to PBPs, the compound prevents the formation of cross-links, leading to cell lysis and death of the bacteria.
Comparison with Similar Compounds
Similar Compounds
Ampicillin: A similar beta-lactam antibiotic with a broader spectrum of activity.
Amoxicillin: Another beta-lactam antibiotic with improved oral bioavailability.
Penicillin G: The original penicillin antibiotic with a narrower spectrum of activity.
Uniqueness
(5S)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is unique due to its specific structural modifications, which confer enhanced stability and resistance to beta-lactamase enzymes. This makes it particularly effective against beta-lactamase-producing bacteria, which are resistant to other beta-lactam antibiotics.
Properties
Molecular Formula |
C16H18N2O4S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(5S)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11?,12?,14-/m0/s1 |
InChI Key |
JGSARLDLIJGVTE-YIZWMMSDSA-N |
Isomeric SMILES |
CC1(C(N2[C@@H](S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


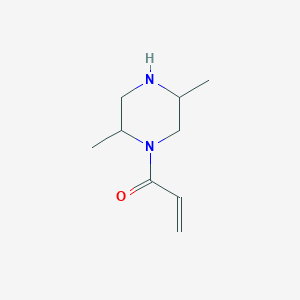
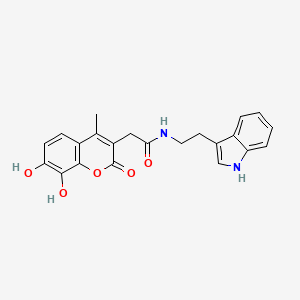
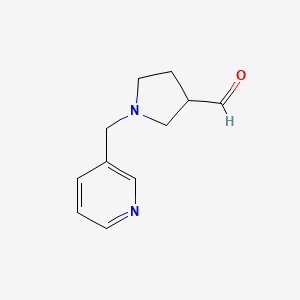
![1-Ethynyl-5-azaspiro[2.5]octane hydrochloride](/img/structure/B12981689.png)
